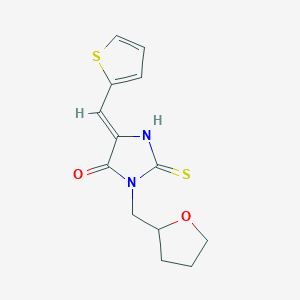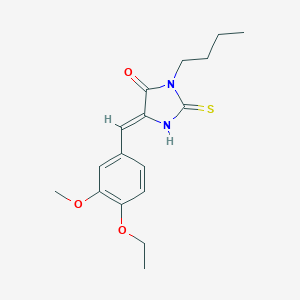methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305722.png)
4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol, also known as BAY 41-8543, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Mechanism of Action
The mechanism of action of 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 involves the activation of soluble guanylyl cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including vasodilation, platelet aggregation, and neurotransmitter release. 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 has been found to enhance the activity of sGC and increase the production of cGMP, which leads to its various physiological effects.
Biochemical and Physiological Effects:
4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 has been found to exhibit various biochemical and physiological effects. It has been shown to induce vasodilation, reduce platelet aggregation, and inhibit the proliferation of cancer cells. This compound has also been found to have neuroprotective effects and enhance synaptic plasticity. In addition, 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 has been shown to improve cardiac function in animal models of heart failure.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 in lab experiments is its specificity for sGC activation. This compound has been found to selectively activate sGC and increase the production of cGMP, which makes it a useful tool for studying the physiological effects of cGMP. However, one limitation of using 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 is its potential toxicity at high concentrations. This compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543. One direction is to investigate its potential applications in the treatment of cardiovascular diseases. This compound has been found to improve cardiac function in animal models of heart failure, and further studies may reveal its potential as a therapeutic agent for heart failure patients. Another direction is to investigate its potential applications in the treatment of cancer. 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 has been found to inhibit the proliferation of cancer cells, and further studies may reveal its potential as a cancer therapy. Finally, further studies may reveal the potential of 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 as a neuroprotective agent for the treatment of neurological disorders.
Synthesis Methods
The synthesis method of 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 involves the reaction of 3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzaldehyde with 5-hydroxy-3-methyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of triethylamine and acetic acid. The resulting compound is then treated with methyl iodide to form 4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543. This synthesis method has been described in detail in a research paper by Stadler et al. (2008).
Scientific Research Applications
4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol 41-8543 has been studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, and its mechanism of action has been investigated in detail. This compound has been used in studies related to cardiovascular diseases, cancer, and neurological disorders.
properties
Product Name |
4-[[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl](5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol |
|---|---|
Molecular Formula |
C28H27BrN4O4 |
Molecular Weight |
563.4 g/mol |
IUPAC Name |
4-[[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C28H27BrN4O4/c1-4-36-22-13-19(25(23-15(2)30-32-27(23)34)24-16(3)31-33-28(24)35)12-21(29)26(22)37-14-18-10-7-9-17-8-5-6-11-20(17)18/h5-13,25H,4,14H2,1-3H3,(H2,30,32,34)(H2,31,33,35) |
InChI Key |
XFUKQTYLSZYGMB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)Br)OCC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)Br)OCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)
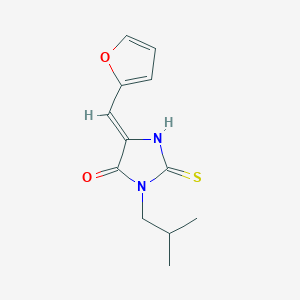
![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)

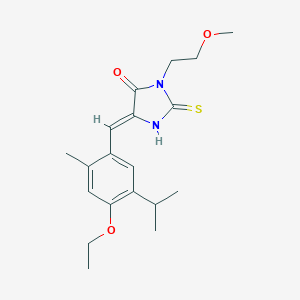
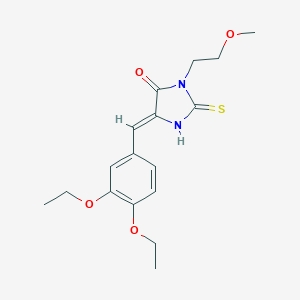
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)
![3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305654.png)
![3-(2-Methoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305655.png)
